3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

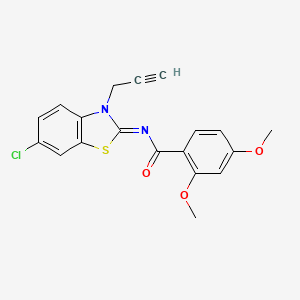

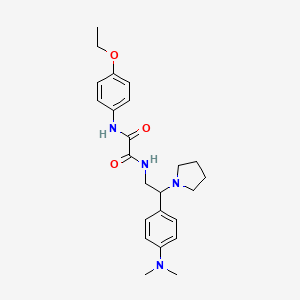

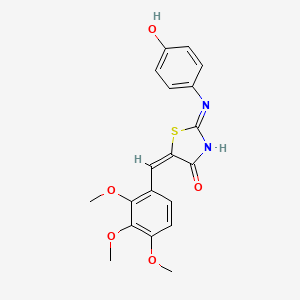

The compound “3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Oxazoles are five-membered rings with one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as “3-(Chloromethyl)pyridine hydrochloride” have been synthesized through a series of reactions involving oxidation, reduction, and reaction with thionyl chloride .Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the chloromethyl and carbaldehyde functional groups. For instance, the chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. These properties could include color, density, hardness, melting and boiling points, and electrical conductivity .Wissenschaftliche Forschungsanwendungen

Reaction and Molecular Rearrangement

- Tandem Oxirane-Opening and Oxazole-Closure Process : The reaction of chloroindole carbaldehydes with epihalogenohydrins, such as epichlorohydrin, can lead to the formation of oxazoloindole skeletons, showcasing a tandem process that includes oxirane opening followed by oxazole ring closure. This provides insights into the chemical behavior and potential applications of oxazole derivatives in synthesizing complex heterocyclic systems (Suzdalev et al., 2011).

Synthesis of Novel Derivatives

- Insect Growth-Inhibiting Activities : Direct synthesis of 2-substituted-5-oxazolecarbaldehydes through intramolecular cyclization has been achieved, leading to the development of 2,5-disubstituted-1,3-oxazoles with potential as insect growth regulators. This demonstrates the applicability of oxazole derivatives in developing bioactive compounds (Guo et al., 2013).

Antimicrobial Agent Synthesis

- Development of Antimicrobial Agents : A series of triazolyl pyrazole derivatives have been synthesized via a Vilsmeier–Haack reaction approach. These compounds were characterized and screened for their in vitro antimicrobial activities, showing broad-spectrum efficacy and moderate to good antioxidant activities. This highlights the potential of oxazole derivatives and related compounds in the design and synthesis of new antimicrobial agents (Bhat et al., 2016).

Molecular Rearrangements and Synthetic Applications

- Molecular Rearrangements : Studies on molecular rearrangements of iminomethyl-triazoles and oxazole derivatives underline the versatility of these compounds in organic synthesis, enabling the synthesis of complex heterocyclic structures with potential applications in medicinal chemistry and materials science (L'abbé et al., 1990).

General Methodology and Synthesis

- General Synthesis Methodologies : Research into the deprotonation and reaction of oxazole derivatives with various electrophiles has opened up general methodologies for the synthesis of 2,5-disubstituted-1,3-oxazoles. This underscores the fundamental importance of oxazole chemistry in accessing a wide range of functionalized heterocyclic compounds (Williams & Fu, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(chloromethyl)-1,2-oxazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-2-4-1-5(3-8)9-7-4/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTGQIFIDAOKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CCl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2821810.png)

![Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B2821811.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2821815.png)

![4-{[1-(4-cyanobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2821817.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2821824.png)

![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2821826.png)